molecular formula C8H8N2O2 B3104634 Acetamide, N-(4-formyl-2-pyridinyl)- CAS No. 149141-10-6

Acetamide, N-(4-formyl-2-pyridinyl)-

Cat. No. B3104634
CAS RN: 149141-10-6
M. Wt: 164.16 g/mol
InChI Key: CVKTVLVHILBSMO-UHFFFAOYSA-N
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Description

“Acetamide, N-(4-formyl-2-pyridinyl)-” is a chemical compound with the formula C9H9NO2 . It is widely used in diverse scientific research applications due to its unique properties and versatility. It is invaluable for studying various biological processes, designing new drugs, and exploring innovative solutions in the field of materials science.


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(4-formyl-2-pyridinyl)-” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 163.1733 .

Scientific Research Applications

Chemical Synthesis and Reactions

A study by Getlik et al. (2013) outlined a novel rearrangement reaction for 3-halo-4-aminopyridines with acyl chlorides, resulting in pyridin-4-yl α-substituted acetamide products through nucleophilic aromatic substitution. This process allows for a two-carbon insertion, indicating a method for synthesizing related acetamide derivatives with potential utility in various chemical syntheses Getlik et al., 2013.

Crystal Structure and Molecular Interactions

Research by Fun et al. (2010) focused on the crystallography of a title acetamide compound, revealing its crystallization in three independent molecules within the asymmetric unit. This study provides insights into the molecular structure and potential interactions facilitated by such compounds, which could influence their application in material science and molecular engineering Fun et al., 2010.

Biological and Pharmaceutical Potential

Li et al. (2008) isolated new pyrrole alkaloids, including derivatives of acetamide, from an endophytic fungus. These compounds add to the growing body of knowledge on natural products with potential pharmaceutical applications, particularly as lead compounds for drug development Li et al., 2008.

Corrosion Inhibition

Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating their efficacy as corrosion inhibitors. This application is critical for materials science, offering a method to protect metals against corrosion in acidic environments Yıldırım & Cetin, 2008.

Environmental and Chemical Engineering

A study by Turanov et al. (2017) on the adsorption of palladium(II) using polymeric resins impregnated with novel N-substituted acetamides highlights the potential of such compounds in the recovery and preconcentration of valuable metals from solutions. This research could impact recycling processes and the extraction of precious metals from waste materials Turanov et al., 2017.

properties

IUPAC Name

N-(4-formylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-5H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKTVLVHILBSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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